2,5-difluoro-N-methylbenzamide
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Overview
Description
2,5-Difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzoic acid.
Amidation Reaction: The 2,5-difluorobenzoic acid is reacted with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines are used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Scientific Research Applications
2,5-Difluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 2,4-Difluoro-N-methylbenzamide
- 2,6-Difluoro-N-methylbenzamide
- 3,5-Difluoro-N-methylbenzamide
Comparison:
- 2,5-Difluoro-N-methylbenzamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets differently compared to its isomers.
- 2,4-Difluoro-N-methylbenzamide and 2,6-Difluoro-N-methylbenzamide have different substitution patterns, leading to variations in their chemical and biological properties.
- 3,5-Difluoro-N-methylbenzamide has fluorine atoms at the meta positions, which can affect its electronic distribution and reactivity.
Properties
IUPAC Name |
2,5-difluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSINLWTDSSZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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